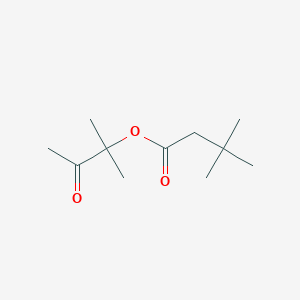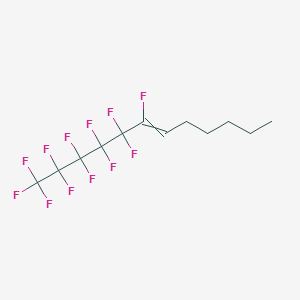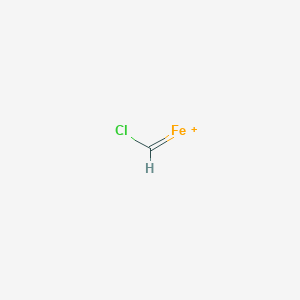
(Chloromethylidene)iron(1+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Chloromethylidene)iron(1+) is a coordination compound that features a chloromethylidene ligand bonded to an iron center
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Chloromethylidene)iron(1+) typically involves the reaction of iron precursors with chloromethylidene-containing reagents. One common method is the reaction of iron pentacarbonyl with chloromethylidene chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves heating the reactants to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for (Chloromethylidene)iron(1+) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
化学反応の分析
Types of Reactions: (Chloromethylidene)iron(1+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iron complexes.
Reduction: It can be reduced to form lower oxidation state iron species.
Substitution: The chloromethylidene ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand substitution reactions often require the presence of a suitable nucleophile and may be facilitated by heating or the use of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) complexes, while reduction could produce iron(0) species.
科学的研究の応用
(Chloromethylidene)iron(1+) has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound’s reactivity with biological molecules makes it a potential tool for studying enzyme mechanisms and other biochemical processes.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of metal-based therapeutics.
Industry: Its catalytic properties are exploited in industrial processes, such as the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism by which (Chloromethylidene)iron(1+) exerts its effects involves the interaction of the iron center with substrates. The iron can undergo redox reactions, facilitating electron transfer processes that are crucial in catalysis. The chloromethylidene ligand can also participate in these reactions, either by stabilizing intermediates or by being directly involved in the reaction mechanism.
Molecular Targets and Pathways: The molecular targets of (Chloromethylidene)iron(1+) include various organic molecules and biological macromolecules. The pathways involved typically include electron transfer and ligand exchange processes, which are central to its catalytic activity.
類似化合物との比較
- (Chloromethylidene)thiomorpholin-4-amine
- (Chloromethylidene)selenomorpholin-4-amine
Comparison: (Chloromethylidene)iron(1+) is unique due to the presence of the iron center, which imparts distinct redox properties and catalytic activity. In contrast, the thiomorpholin and selenomorpholin derivatives have different reactivity profiles due to the presence of sulfur and selenium, respectively. These differences make (Chloromethylidene)iron(1+) particularly valuable in applications requiring specific redox behavior and catalytic efficiency.
特性
CAS番号 |
90143-33-2 |
|---|---|
分子式 |
CHClFe+ |
分子量 |
104.32 g/mol |
IUPAC名 |
chloromethylideneiron(1+) |
InChI |
InChI=1S/CHCl.Fe/c1-2;/h1H;/q;+1 |
InChIキー |
PLRAXQFHMFHESF-UHFFFAOYSA-N |
正規SMILES |
C(=[Fe+])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



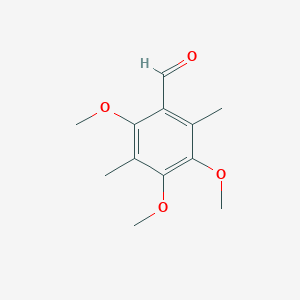
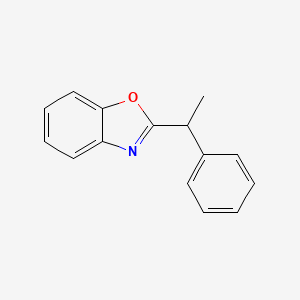
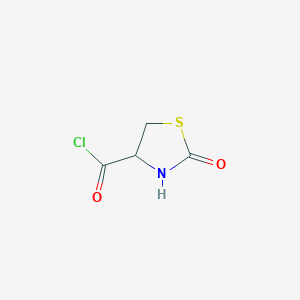
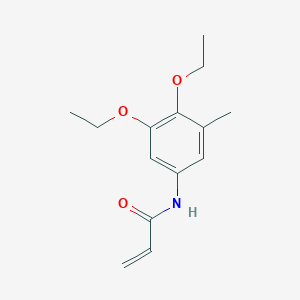
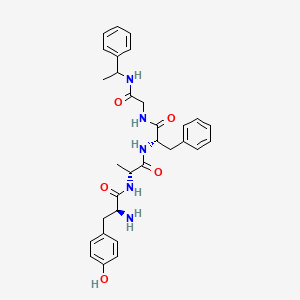

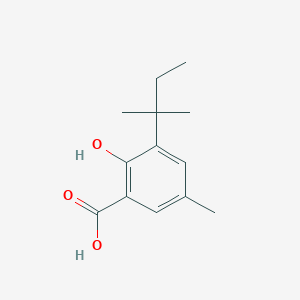
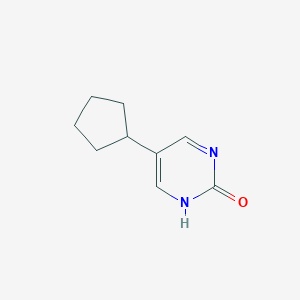
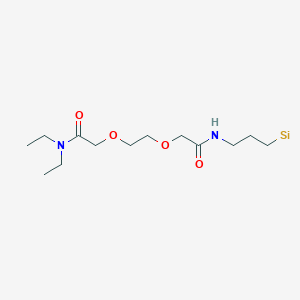
![4-[(2-Chlorophenyl)methoxy]butan-2-one](/img/structure/B14367365.png)
